molecular formula C9H19NO4Si B12650860 2-(Triethoxysilyl)ethyl cyanate CAS No. 94158-45-9

2-(Triethoxysilyl)ethyl cyanate

Cat. No.: B12650860
CAS No.: 94158-45-9
M. Wt: 233.34 g/mol
InChI Key: JSJXUOKWTYOFMM-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)ethyl cyanate is an organosilicon compound with the molecular formula C9H19NO4Si It is characterized by the presence of a cyanate functional group attached to a triethoxysilyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethoxysilyl)ethyl cyanate typically involves the reaction of 2-(Triethoxysilyl)ethyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid\text{2-(Triethoxysilyl)ethyl alcohol} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{Hydrobromic acid} 2-(Triethoxysilyl)ethyl alcohol+Cyanogen bromide→2-(Triethoxysilyl)ethyl cyanate+Hydrobromic acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Triethoxysilyl)ethyl cyanate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form a carbamate.

    Substitution: The cyanate group can be substituted by nucleophiles such as amines to form urea derivatives.

    Polymerization: The compound can participate in polymerization reactions to form silane-based polymers.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Amines, alcohols, or thiols in the presence of a catalyst.

    Polymerization: Initiators like peroxides or UV light.

Major Products Formed

    Hydrolysis: Carbamates.

    Substitution: Urea derivatives.

    Polymerization: Silane-based polymers.

Scientific Research Applications

2-(Triethoxysilyl)ethyl cyanate has diverse applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of silane-based coatings and adhesives.

    Chemistry: Employed in the synthesis of functionalized silanes and as a reagent in organic synthesis.

    Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Applied in the production of high-performance materials, including sealants and insulating materials.

Mechanism of Action

The mechanism of action of 2-(Triethoxysilyl)ethyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo nucleophilic attack, leading to the formation of various derivatives. The triethoxysilyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Triethoxysilyl)ethyl isocyanate
  • 2-(Triethoxysilyl)ethyl thiocyanate
  • 2-(Triethoxysilyl)ethyl carbamate

Comparison

2-(Triethoxysilyl)ethyl cyanate is unique due to its cyanate functional group, which imparts distinct reactivity compared to isocyanates and thiocyanates. The cyanate group is less reactive towards nucleophiles than isocyanates, making it more suitable for applications requiring controlled reactivity. Additionally, the presence of the triethoxysilyl group allows for easy incorporation into silane-based materials, enhancing its versatility in materials science and industrial applications.

Properties

CAS No.

94158-45-9

Molecular Formula

C9H19NO4Si

Molecular Weight

233.34 g/mol

IUPAC Name

2-triethoxysilylethyl cyanate

InChI

InChI=1S/C9H19NO4Si/c1-4-12-15(13-5-2,14-6-3)8-7-11-9-10/h4-8H2,1-3H3

InChI Key

JSJXUOKWTYOFMM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCOC#N)(OCC)OCC

Origin of Product

United States

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